molecular formula C16H19ClFN3O2 B2759476 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride CAS No. 2418717-78-7

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride

Cat. No.: B2759476
CAS No.: 2418717-78-7
M. Wt: 339.8
InChI Key: DVKUGMSSEANWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide hydrochloride (CAS: 2418717-78-7) is a synthetic small molecule featuring a 1,2-oxazole core substituted with a cyclobutyl group at position 3 and a carboxamide-linked fluorophenylmethylaminomethyl moiety at position 3. The hydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug development . Its molecular weight is 339.8 g/mol, with a purity ≥95% . The compound’s structure includes:

  • 1,2-oxazole heterocycle: A five-membered aromatic ring with oxygen and nitrogen atoms, contributing to metabolic stability.
  • Cyclobutyl substituent: A strained four-membered carbocyclic group that may influence conformational rigidity and target binding.
  • Fluorophenylmethylaminomethyl side chain: The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and resistance to oxidative metabolism, while the aminomethyl group provides a site for salt formation .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2.ClH/c17-13-6-10(8-18)4-5-12(13)9-19-16(21)15-7-14(20-22-15)11-2-1-3-11;/h4-7,11H,1-3,8-9,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKUGMSSEANWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=C2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride is a synthetic compound with potential therapeutic applications due to its unique structural features. This compound belongs to the oxazole family, which has been associated with various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential use in medical applications.

  • Molecular Formula : C16H19ClFN3O2
  • Molecular Weight : 339.79 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2418717-78-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, a review on oxazole derivatives reported their efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized below:

CompoundMIC (µg/ml) against Candida spp.MIC (µg/ml) against Aspergillus spp.
111.6 (C. albicans)1.6 (A. niger)
120.8 (C. tropicalis)0.8 (A. flavus)

These findings suggest that compounds similar to this compound may exhibit significant antimicrobial properties, warranting further investigation into their mechanisms of action and efficacy against resistant strains.

Anticancer Activity

The anticancer properties of oxazole derivatives have also been explored in various studies. For example, research has indicated that certain oxazole compounds can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully characterized.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Preliminary studies on related compounds have shown varying absorption rates and half-lives depending on the route of administration (oral vs intravenous).

Case Studies

In a study involving various H(1) receptor antagonists, pharmacokinetic profiles were established that could be relevant for understanding how this compound behaves in vivo:

CompoundClearance (L/h)Volume of Distribution (L)Half-Life (h)
Diphenhydramine24.73029.3

This data can provide insights into the expected behavior of similar compounds in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2-oxazole and related heterocyclic carboxamides. Below is a detailed comparison with structurally or functionally similar compounds from the evidence provided:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Salt Form Notable Features Evidence ID
Target Compound : N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide hydrochloride 1,2-oxazole 3-Cyclobutyl, 5-(fluorophenylmethylaminomethyl) 339.8 Hydrochloride Fluorine enhances metabolic stability; cyclobutyl adds rigidity.
Razaxaban Hydrochloride 1H-Pyrazole 3-(Trifluoromethyl), benzisoxazolyl Not specified Hydrochloride Anticoagulant activity; trifluoromethyl boosts lipophilicity.
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 1,2-oxazole 3-(2-Chlorophenyl), 4-sulfamoylphenyl ~400 (estimated) None Sulfamoyl group may improve solubility; chloro substituent affects target binding.
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-oxazole 3-(2-Chlorophenyl), 5-methyl ~350 (estimated) None Dual chloro groups increase hydrophobicity; methyl enhances steric bulk.
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide 1,2-oxazole 3-Methyl, 4-acetylphenyl ~250 (estimated) None Acetyl group introduces polarity; lacks aminomethyl functionality.
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1,2,4-Oxadiazolidine 4-Chlorophenyl, 5-methyloxazole Not specified None Oxadiazolidinone core offers hydrogen-bonding potential; chloro enhances activity.

Key Comparative Insights

Heterocyclic Core Variations: The target compound’s 1,2-oxazole core contrasts with Razaxaban’s pyrazole and oxadiazolidinone derivatives . 1,2,4-Oxadiazolidinone () introduces a ketone and additional nitrogen, enabling diverse binding interactions compared to the simpler oxazole.

Substituent Effects :

  • Halogenated Aromatics : Fluorine (target compound) vs. chlorine (). Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve membrane permeability compared to bulkier chloro groups .
  • Cyclobutyl vs. Trifluoromethyl : The cyclobutyl group in the target compound imposes conformational strain, while Razaxaban’s trifluoromethyl enhances lipophilicity and metabolic resistance .

Salt Forms and Solubility: The target compound and Razaxaban are hydrochloride salts, improving aqueous solubility versus non-salt analogs (e.g., ) .

Acetyl () and methyl groups () modulate electronic and steric properties but lack the charged aminomethyl moiety critical for salt formation in the target compound.

Research Implications

While specific biological data for the target compound are absent in the evidence, structural comparisons suggest:

  • Optimized Rigidity : The cyclobutyl group may stabilize bioactive conformations, a feature exploited in kinase inhibitors .
  • Fluorine’s Role : Ortho-fluorine on the phenyl ring could reduce CYP450-mediated metabolism, extending half-life compared to chloro analogs .
  • Salt Form Advantages : Hydrochloride salts (target compound, Razaxaban) are preferable for oral formulations due to enhanced dissolution .

Further studies could explore synergistic effects of combining cyclobutyl and trifluoromethyl groups or hybridizing oxazole with oxadiazolidinone cores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.